Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-21(24)15-4-2-14(3-5-15)20(23)22-10-8-18(13-22)16-6-7-19-17(12-16)9-11-26-19/h2-7,12,18H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZBRJSXCROGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been shown to interact with a wide range of targets, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase.
Mode of Action
For instance, some benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways.
Pharmacokinetics
It has been noted that recent compounds with a benzofuran scaffold have achieved improved bioavailability, allowing for once-daily dosing.
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-hiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the benzofuran compound.
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C27H30N2O6 |
| Molecular Weight | 478.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | 848736-97-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation: The compound acts as an antagonist at specific receptors, potentially influencing neurotransmission pathways. For instance, it has been shown to interact with histamine H3 receptors, which play a critical role in cognitive functions and attention modulation .
- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic processes, contributing to its pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzofuran moiety is particularly notable for scavenging free radicals, which can lead to reduced oxidative stress in biological systems .
Cognitive Enhancement
Studies have demonstrated that related compounds enhance cognitive functions through H3 receptor antagonism. For example, analogs have shown promising results in improving memory and attention in animal models at low dosages (0.01–1 mg/kg) without notable side effects .
Case Studies
-
Cognitive Dysfunction Treatment:
A study investigated the effects of similar compounds on cognitive dysfunction in rat models, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease. These compounds demonstrated efficacy in behavioral tests designed to assess memory retention and learning capabilities . -
Oxidative Stress Reduction:
In vitro assays showed that derivatives of this compound significantly reduced markers of oxidative stress in neuronal cells. This suggests a protective role against neurodegenerative conditions .
Research Findings Summary
Recent literature provides insights into the pharmacological potential of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
